molecular formula C18H19F2N3O6S B2638572 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 869071-94-3

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2638572
CAS No.: 869071-94-3
M. Wt: 443.42
InChI Key: RJWVWPQJQBHBQW-UHFFFAOYSA-N
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Description

N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a structurally complex sulfonamide derivative featuring a 1,3-oxazinan-2-yl core substituted with a 2,5-difluorobenzenesulfonyl group and an ethanediamide linker connected to a furan-2-ylmethyl moiety. Its design integrates electron-withdrawing fluorine atoms, a sulfonyl group, and a heterocyclic furan ring, which are common in bioactive molecules targeting enzymes or receptors via non-covalent interactions.

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O6S/c19-12-4-5-14(20)15(9-12)30(26,27)23-6-2-8-29-16(23)11-22-18(25)17(24)21-10-13-3-1-7-28-13/h1,3-5,7,9,16H,2,6,8,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVWPQJQBHBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the difluorobenzenesulfonyl group. The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone. The difluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 2,5-difluorobenzenesulfonyl chloride. The final step involves coupling the oxazinan intermediate with the furan moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazinan ring can be reduced to form the corresponding amine.

    Substitution: The difluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazinan ring can produce the corresponding amine.

Mechanism of Action

The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The oxazinan ring and furan moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural differentiators include:

  • Furan-2-ylmethyl Substituent : Shared with fenfuram, this moiety may contribute to π-π stacking interactions or modulate solubility .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Use
Target Compound 1,3-Oxazinan-2-yl 2,5-Difluorobenzenesulfonyl, furan-2-yl ~480 (estimated) Undocumented
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) Furan-carboxamide Methyl, phenyl 215.22 Fungicide
Flutolanil Benzamide Trifluoromethyl, isopropoxy 323.29 Systemic fungicide
Cyprofuram Cyclopropanecarboxamide Chlorophenyl, tetrahydrofuran-2-one 308.77 Fungicide

Biological Activity

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following:

  • Molecular Formula : C22H25F2N3O5S
  • Molecular Weight : 481.51 g/mol
  • Functional Groups : Includes a 1,3-oxazinan ring and a difluorobenzenesulfonyl moiety.

These structural elements are believed to confer distinct biological properties that warrant further investigation.

Research indicates that the compound may act through various mechanisms, primarily involving:

  • Kinase Inhibition : Similar compounds have been explored as kinase inhibitors, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity : The presence of the sulfonyl group suggests potential antimicrobial properties, making it a candidate for further studies in infectious disease treatments.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AnticancerPotential as a kinase inhibitor targeting cancer pathways.
AntimicrobialPossible efficacy against various bacterial strains.
Neurological EffectsInvestigated for potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamideC20H24FNO4SFluorobenzene instead of difluorobenzeneAntimicrobial
N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamideC21H25F3N3O4STrifluoromethyl groupAnticancer
N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamideC21H26N4O4SThiazolidine ringAntidiabetic

This table illustrates how the specific combination of functional groups in this compound may lead to unique biological activities not observed in other similar compounds.

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